ROX maleimide, 5-isomer

Fluorescence Quantum Yield Brightness Assay Sensitivity

Mixed-isomer ROX maleimide introduces conjugate heterogeneity-HPLC doublets and electrophoretic artifacts that compromise quantitative accuracy. Pure 5-isomer ROX maleimide eliminates this variability. • Φ=1.00 quantum yield enables single-molecule detection (10× brighter than TAMRA maleimide, Φ=0.10). • Emission at 591 nm reduces crosstalk with FITC/Alexa Fluor 488 versus TAMRA (567 nm). • ε=93,000 M⁻¹cm⁻¹ ensures sensitive detection of low-copy targets.

Molecular Formula C39H36N4O6
Molecular Weight 656.7 g/mol
Cat. No. B15340087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROX maleimide, 5-isomer
Molecular FormulaC39H36N4O6
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCN9C(=O)C=CC9=O)C(=O)[O-])CCC7
InChIInChI=1S/C39H36N4O6/c44-31-11-12-32(45)43(31)18-13-40-38(46)24-9-10-25(28(21-24)39(47)48)33-29-19-22-5-1-14-41-16-3-7-26(34(22)41)36(29)49-37-27-8-4-17-42-15-2-6-23(35(27)42)20-30(33)37/h9-12,19-21H,1-8,13-18H2,(H-,40,46,47,48)
InChIKeyHVAPFBLXEHPEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ROX maleimide, 5-isomer: Overview


ROX maleimide, 5-isomer is a thiol-reactive fluorescent dye derived from the X-rhodamine (Rhodamine 101) fluorophore, belonging to the broader class of rhodamine-based maleimide probes. It is characterized by an excitation maximum of 570 nm, an emission maximum of 591 nm, and an exceptionally high fluorescence quantum yield of 1.00 [1]. The compound exists as two positional isomers (5-ROX and 6-ROX), which possess nearly identical spectral properties but require separation to avoid chromatographic or electrophoretic artifacts in labeled bioconjugates . Its maleimide functional group enables selective covalent conjugation to sulfhydryl (-SH) groups on proteins, peptides, and thiol-modified oligonucleotides via Michael addition under mild physiological conditions [1].

Chemistry Thiol-selective bioconjugation via maleimide under mild conditions
Brightness Exceptionally high quantum yield supports single-molecule detection workflows
Purity Pure 5-isomer eliminates conjugate heterogeneity in HPLC and electrophoresis
Multiplexing Red-shifted emission reduces crosstalk with green fluorophores

Why Substitution of ROX maleimide, 5-isomer Fails


While multiple rhodamine-based maleimide dyes share a common thiol-reactive chemistry, direct substitution without experimental validation is inadvisable due to substantial differences in photophysical performance that directly impact assay sensitivity, multiplexing compatibility, and data reproducibility. For instance, the fluorescence quantum yield—a direct determinant of brightness and detection limit—varies by an order of magnitude among common alternatives such as TAMRA maleimide (Φ = 0.10) and BDP TMR maleimide (Φ = 0.64) . Furthermore, spectral overlap with common instrument filter sets differs markedly: ROX maleimide's emission maximum at 591 nm is well-separated from green fluorophores like FITC or Alexa Fluor 488, whereas TAMRA's emission at 567 nm resides in a more congested region of the visible spectrum, increasing crosstalk risk in multiplexed assays. Finally, the use of mixed 5(6)-isomer preparations introduces heterogeneity in labeled products that can compromise chromatographic resolution and quantitative accuracy—a problem mitigated by the use of the pure 5-isomer . These factors collectively underscore that procurement decisions based solely on reactive group identity, without quantitative consideration of the fluorophore's spectral and brightness characteristics, may lead to suboptimal experimental outcomes.

Brightness Gap Common alternatives like TAMRA maleimide exhibit an order-of-magnitude lower quantum yield, which can severely limit detection sensitivity.
Spectral Overlap Blue-shifted emission of TAMRA-like dyes increases bleed-through into FITC/Alexa Fluor 488 channels, complicating multiplex panel design.
Isomer Heterogeneity Mixed 5(6)-isomer preparations produce doublet peaks or bands in analytical separations, undermining quantitative accuracy and conjugate characterization.

Quantitative Differentiation Evidence


Fluorescence Quantum Yield Comparison

ROX maleimide, 5-isomer exhibits a fluorescence quantum yield of 1.00 in aqueous buffer (or appropriate solvent), as reported by multiple vendors [1]. In stark contrast, TAMRA maleimide, a widely used alternative in the same rhodamine class, displays a quantum yield of only 0.10 under comparable conditions . This represents a 10-fold difference in the efficiency with which absorbed photons are converted to emitted fluorescence.

Quantum Yield
Cross-study comparable
ROX: Φ = 1.00
TAMRA: Φ = 0.10
10× higher brightness per labeled molecule supports lower detection limits in single-molecule assays.
Vendor-reported standard values; solvent not explicitly stated.
Fluorescence Quantum Yield Brightness Assay Sensitivity Rhodamine Dyes

Molar Extinction Coefficient Comparison

The molar extinction coefficient at the absorption maximum is a key determinant of a fluorophore's brightness. ROX maleimide, 5-isomer possesses a high extinction coefficient of 93,000 M⁻¹cm⁻¹ at 570 nm [1]. This is 1.69-fold greater than the 55,000 M⁻¹cm⁻¹ reported for BDP TMR maleimide, a boron-dipyrromethene (BODIPY) analog designed for the TAMRA channel . This difference in photon absorption capacity, when combined with the quantum yield disparity, results in a significant overall brightness advantage.

Extinction Coefficient
Cross-study comparable
ROX: ε = 93,000 M⁻¹cm⁻¹
BDP TMR: ε = 55,000 M⁻¹cm⁻¹
1.69× higher photon capture contributes to overall brightness advantage in microscopy and cytometry.
Measured at absorption maximum per vendor datasheets.
Extinction Coefficient Fluorescence Brightness Detection Sensitivity Conjugation Efficiency

Spectral Separation for Multiplexing

The emission maximum of ROX maleimide, 5-isomer is 591 nm [1], which is shifted approximately 24 nm to longer wavelengths relative to TAMRA maleimide's emission maximum of 567 nm . This bathochromic shift significantly reduces spectral overlap with common green-emitting fluorophores like FITC (emission ~520 nm) and Alexa Fluor 488 (emission ~520 nm), which are frequently used in multiplexed experiments. While no quantitative crosstalk data is provided in the available sources, this class-level inference is supported by the well-established principle that increasing spectral separation minimizes fluorescence bleed-through between detection channels .

Emission Maximum
Class-level inference
ROX: 591 nm
TAMRA: 567 nm
24 nm red-shift reduces spectral overlap with green fluorophores, improving multiplexed signal discrimination.
Class-level inference; actual crosstalk depends on filter set and instrument configuration.
Spectral Overlap Multiplex Assays Fluorescence Crosstalk Filter Set Compatibility

Isomeric Purity and Conjugate Homogeneity

The use of pure 5-isomer ROX maleimide prevents the formation of heterogeneous labeled products that arise from mixed 5(6)-isomer preparations. While 5-ROX and 6-ROX have almost identical spectral properties, their subtle structural differences cause them to elute or migrate differently in chromatographic and electrophoretic systems, leading to 'doubling of labeled products on HPLC or electrophoresis' [1]. This phenomenon is not quantifiable as a single metric but is a well-documented source of analytical artifacts. By procuring the pure 5-isomer, users avoid this variability, ensuring that a single, well-defined conjugate peak or band is obtained, which is critical for accurate quantification and downstream analysis.

Isomeric Purity
Class-level inference
Pure 5-isomer → single conjugate peak/band
Mixed 5(6)-isomer → doublet artifacts
Eliminates heterogeneity that confounds HPLC and electrophoresis quantitation.
Well-documented source of analytical variability; no single metric applies.
Isomeric Purity HPLC Analysis Electrophoresis Conjugate Heterogeneity Reproducibility

Performance in Single-Molecule FRET Studies

The high brightness and photostability of ROX maleimide, 5-isomer make it a suitable probe for demanding single-molecule applications. A 2024 study by Khan et al. utilized this exact compound (Cat. #11280 from Lumiprobe) to label calmodulin for real-time single-molecule imaging of CaMKII-calmodulin interactions via FRET [1]. While the study does not provide a direct head-to-head comparison with alternative dyes, the successful application at the single-molecule level serves as supporting evidence for the dye's performance in a context where probe brightness and stability are paramount. The ability to resolve dynamic biomolecular interactions at the single-molecule level requires fluorophores with high quantum yields and minimal blinking/photobleaching, characteristics associated with ROX.

Single-Molecule FRET
Supporting evidence
Used in smFRET study (Khan et al. 2024) to label calmodulin for CaMKII interaction imaging.
Validates probe brightness and stability under demanding single-molecule conditions.
No head-to-head comparator in cited study; application context supports procurement confidence.
Single-Molecule FRET Protein-Protein Interaction CaMKII Bioconjugation

Optimal Application Scenarios


Single-Molecule Fluorescence and FRET Assays

For experiments where photon budgets are extremely limited, such as single-molecule FRET or single-particle tracking, the 10× higher quantum yield of ROX maleimide (Φ=1.00) compared to TAMRA maleimide (Φ=0.10) [1] provides a decisive advantage. The superior brightness enables reliable detection of individual labeled molecules with lower laser power and shorter integration times, minimizing photobleaching and improving temporal resolution. The compound has been successfully validated in real-time single-molecule imaging of protein-protein interactions, confirming its practical utility in this demanding application space [2].

Multiplexed Assays with Minimal Crosstalk

When designing panels that combine a red fluorophore with common green dyes like FITC or Alexa Fluor 488, the 591 nm emission of ROX maleimide offers a 24 nm red-shift compared to the 567 nm emission of TAMRA maleimide [3]. This increased spectral separation reduces the potential for signal bleed-through, simplifying filter set selection and improving the accuracy of multiplexed measurements. This property is particularly valuable in applications such as multi-color flow cytometry, fluorescence in situ hybridization (FISH), and multiplexed qPCR where clean signal discrimination is paramount.

Homogeneous Bioconjugate Synthesis

In workflows requiring rigorous analytical validation of bioconjugates, such as in the development of ADCs, labeled oligonucleotide probes, or reference standards, the use of pure 5-isomer ROX maleimide is critical. Mixed 5(6)-isomer preparations introduce conjugate heterogeneity that manifests as doublet peaks in HPLC or doublet bands in electrophoresis, complicating purity assessment and quantitation . Procurement of the pure 5-isomer ensures a single, well-defined conjugate species, facilitating accurate characterization and regulatory compliance.

Labeling Low-Abundance Thiol Biomolecules

The combination of a high extinction coefficient (ε=93,000 M⁻¹cm⁻¹) and unity quantum yield (Φ=1.00) makes ROX maleimide exceptionally bright [4]. This high intrinsic brightness allows for the sensitive detection of scarce targets, such as low-copy-number proteins in cellular lysates or trace levels of thiol-modified oligonucleotides. In applications where the amount of available target is the limiting factor—common in precious primary samples or in the early stages of biomarker discovery—the enhanced brightness of ROX maleimide can mean the difference between detectable signal and background noise.

Application
Selection Property
Validation Focus
Single-molecule fluorescence & FRET
High quantum yield probe
Single-molecule detection reproducibility
Multiplexed assays with green fluorophores
Red-shifted emission spectrum
Spectral crosstalk minimization
Homogeneous bioconjugate characterization
Pure 5-isomer identity
Chromatographic and electrophoretic resolution
Low-abundance target labeling
High extinction coefficient & quantum yield
Low-copy-number detection limits

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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